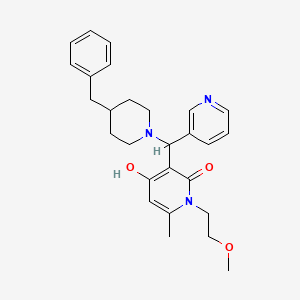

![molecular formula C19H20N2O3 B2814008 4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide CAS No. 363590-98-1](/img/structure/B2814008.png)

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide” is a derivative of the psychedelic tryptamine family . It is related to compounds like 5-MeO-DPT and DALT . The full chemical name is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine .

Synthesis Analysis

The synthesis of this compound has been described in scientific literature . The first material regarding the synthesis and effects of this compound was circulated online in May 2004 . In June 2004, it became available from internet research chemical vendors after being synthesized by commercial laboratories in China .Molecular Structure Analysis

The molecular structure of this compound has been solved. In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of this compound .Chemical Reactions Analysis

This compound binds to various receptors with Ki values lower than 10μM and also acts as a DAT and SERT monoamine reuptake inhibitor . It binds to 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 6, α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1 and σ 2 receptors .Physical And Chemical Properties Analysis

The compound has a molar mass of 270.376 g·mol −1 . The IUPAC name is N - [2- (5-methoxy-1 H -indol-3-yl)ethyl]- N - (prop-2-en-1-yl)prop-2-en-1-amine .Aplicaciones Científicas De Investigación

Synthesis and Neuroleptic Activity

Benzamides derived from N,N-disubstituted ethylenediamines have been synthesized and evaluated for their neuroleptic activity, demonstrating a correlation between structure and activity. One compound, identified for its potency, suggests potential use in treating psychosis with fewer side effects due to its significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Anticancer Evaluation

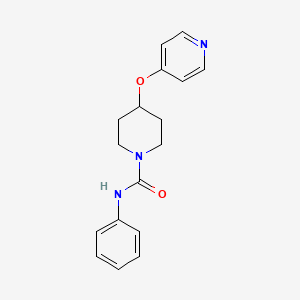

N-(Pyridin-3-yl)benzamide derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines. Compounds with methoxy and nitro groups in the benzamide moiety showed moderate to good activity, highlighting the potential for developing new anticancer agents (Mohan et al., 2021).

Anti-Juvenile Hormone and Juvenile Hormone Activities

Ethyl 4-[(1-substituted indol-2-yl)methoxy]benzoates and indoline derivatives were synthesized and tested for their effects on silkworm larvae, exhibiting both anti-juvenile hormone and juvenile hormone activities. These findings contribute to understanding the hormonal regulation in insects and may inform pest control strategies (Furuta et al., 2009).

Pharmacokinetic Analysis

A study on the quantitative analysis of a glyburide analogue in mouse plasma and whole blood employed micro-extraction and liquid chromatography-tandem mass spectrometry, demonstrating the importance of developing bioanalytical methods for pharmacokinetic evaluations (Zalavadia, 2016).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the function of the target, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of biological responses, depending on the specific targets and the nature of their interaction with the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Direcciones Futuras

The potential therapeutic uses of this compound are still being explored. There are anecdotal reports and a small-scale trial that indicate the potential of this compound for the treatment of cluster headache . These observations are consistent with evidence of efficacy of other chemically-related indoleamines in the treatment of cluster headache .

Propiedades

IUPAC Name |

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-23-15-5-3-13(4-6-15)19(22)20-10-9-14-12-21-18-8-7-16(24-2)11-17(14)18/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDIADWOMRXTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)

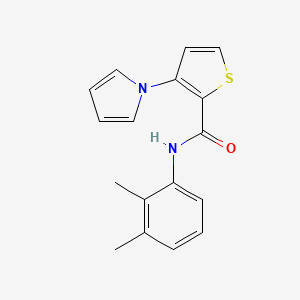

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)